Phosphinic acid, methylpropyl- Phosphinic acid, methylpropyl-
Brand Name: Vulcanchem
CAS No.: 73342-45-7
VCID: VC20606163
InChI: InChI=1S/C4H11O2P/c1-3-4-7(2,5)6/h3-4H2,1-2H3,(H,5,6)
SMILES:
Molecular Formula: C4H11O2P
Molecular Weight: 122.10 g/mol

Phosphinic acid, methylpropyl-

CAS No.: 73342-45-7

Cat. No.: VC20606163

Molecular Formula: C4H11O2P

Molecular Weight: 122.10 g/mol

* For research use only. Not for human or veterinary use.

Phosphinic acid, methylpropyl- - 73342-45-7

Specification

CAS No. 73342-45-7
Molecular Formula C4H11O2P
Molecular Weight 122.10 g/mol
IUPAC Name methyl(propyl)phosphinic acid
Standard InChI InChI=1S/C4H11O2P/c1-3-4-7(2,5)6/h3-4H2,1-2H3,(H,5,6)
Standard InChI Key SZTJCIYEOQYVED-UHFFFAOYSA-N
Canonical SMILES CCCP(=O)(C)O

Introduction

Structural and Chemical Properties of Phosphinic Acid, Methylpropyl-

Molecular Architecture

The molecular formula of phosphinic acid, methylpropyl- is C₄H₁₁O₂P, with the phosphorus atom bonded to two organic groups (methyl and propyl) and two oxygen atoms in a tetrahedral geometry. The presence of alkyl substituents influences its electronic configuration, reducing acidity compared to phosphonic acids. For instance, methylphosphonic acid (CH₃P(O)(OH)₂) has a pKa of ~2.1, whereas phosphinic acids generally exhibit pKa values between 4–6 due to fewer electronegative oxygen atoms .

The propyl group introduces steric effects that modulate reactivity. In contrast, shorter alkyl chains (e.g., methyl) enhance solubility in polar solvents, while longer chains (e.g., phenyl) increase hydrophobicity . This balance between electronic and steric factors makes methylpropyl-phosphinic acid a versatile intermediate in organophosphorus synthesis.

Synthesis and Biosynthetic Pathways

Laboratory Synthesis

While no explicit synthesis route for methylpropyl-phosphinic acid is documented, analogous methods for alkylphosphinic acids involve:

  • Nucleophilic substitution: Reacting dialkylphosphinous chlorides with Grignard reagents.

  • Radical-mediated alkylation: Using phosphinous acids and alkyl halides under radical initiators .

For example, the synthesis of (1-amino-2-methylpropyl)phosphonic acid involves hydrochlorination of precursor imines, yielding phosphonic acid derivatives . Similar strategies could be adapted for phosphinic acids by substituting phosphonous acid intermediates.

Biosynthetic Insights

Natural phosphinic acids, such as phosphinothricin, are synthesized via radical-based mechanisms involving S-adenosylmethionine (SAM) and methylcobalamin (MeCbl). Enzymes like P-methyltransferase catalyze methyl group transfer to phosphorus centers, a process requiring cobalt-dependent cofactors . These pathways highlight the biochemical versatility of phosphorus-centered reactions, which could inform synthetic approaches to methylpropyl-phosphinic acid.

Reactivity and Functionalization

Phosphinic acids participate in diverse reactions:

  • Coordination chemistry: The P-H bond can coordinate to metals, forming complexes used in catalysis.

  • Oxidation: Under strong oxidizing conditions, phosphinic acids convert to phosphonic acids.

  • Nucleophilic substitution: The phosphorus atom reacts with electrophiles, enabling functional group interconversion .

Notably, the P-H bond in phosphinic acids is weaker than in phosphonic acids, facilitating hydrogen abstraction in radical reactions. This property is exploited in the biosynthesis of fosfomycin, where a 5′-deoxyadenosyl radical abstracts a hydrogen atom from 2-hydroxyethylphosphonate (HEP) .

Applications in Science and Industry

Agricultural Uses

Phosphinic acid derivatives like glufosinate (a phosphinic acid herbicide) inhibit glutamine synthetase, causing ammonia accumulation in plants. Methylpropyl-phosphinic acid could serve as a precursor for novel herbicides, leveraging its structural similarity to bioactive phosphinates .

Comparative Analysis of Phosphinic Acid Derivatives

CompoundStructureKey PropertiesApplications
Methylpropyl-phosphinic acid(CH₃)(C₃H₇)P(O)OHModerate acidity, alkyl steric effectsSynthetic intermediate, herbicide development
Methylphosphonic acidCH₃P(O)(OH)₂High acidity, polar solubilityChemical synthesis, corrosion inhibition
Phenylphosphinic acidC₆H₅P(O)OHAromatic stability, low solubilityFlame retardants, ligands

Future Directions and Research Opportunities

  • Catalytic Applications: Exploring methylpropyl-phosphinic acid as a ligand in asymmetric catalysis.

  • Drug Discovery: Screening for antimicrobial or anticancer activity via high-throughput assays.

  • Material Science: Incorporating phosphinic acids into polymers for flame-retardant or conductive materials.

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